2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid
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Overview
Description
2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid is a fluorinated cyclohexyl derivative This compound is notable for its unique structural features, which include a difluorocyclohexyl ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid typically involves multiple steps. One common approach includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions, often involving the use of cyclohexanone as a starting material.
Introduction of the Difluoro Groups: The difluoro groups are introduced via fluorination reactions, which may involve reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts alkylation reaction, using methoxybenzene and an appropriate alkylating agent.
Formation of the Acetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the difluorocyclohexyl ring, potentially converting it to a cyclohexyl ring with fewer or no fluorine atoms.
Substitution: The compound can participate in substitution reactions, where the methoxy group or the difluoro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Cyclohexyl derivatives with fewer fluorine atoms.
Substitution: Compounds with different functional groups replacing the original methoxy or difluoro groups.
Scientific Research Applications
2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is used in studies investigating the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and methoxyphenyl moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets.
Comparison with Similar Compounds
3,4-Difluoro-2-methoxyphenylacetic acid: Similar structure but lacks the cyclohexyl ring.
2-[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]acetic acid: Similar structure but with a different position of the methoxy group.
Uniqueness: 2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid is unique due to the specific positioning of the methoxy group and the presence of the difluorocyclohexyl ring
Properties
IUPAC Name |
2-[4,4-difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2O3/c1-20-12-5-3-2-4-11(12)14(10-13(18)19)6-8-15(16,17)9-7-14/h2-5H,6-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATRDNXZUHVVOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCC(CC2)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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